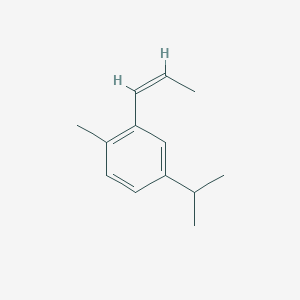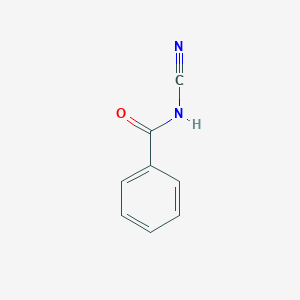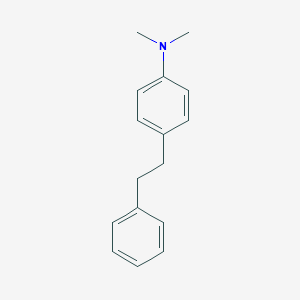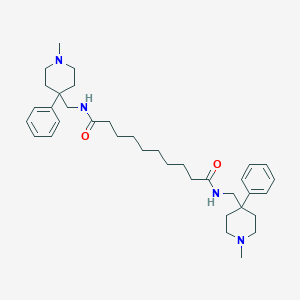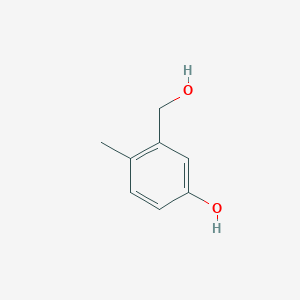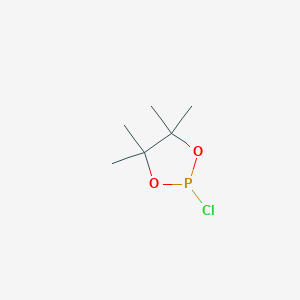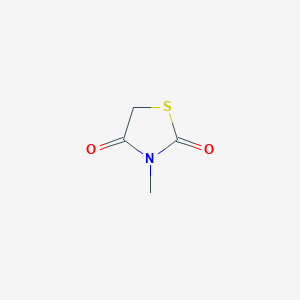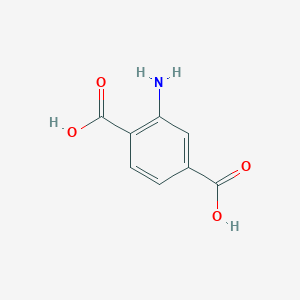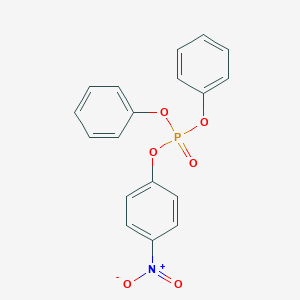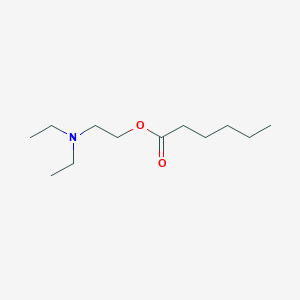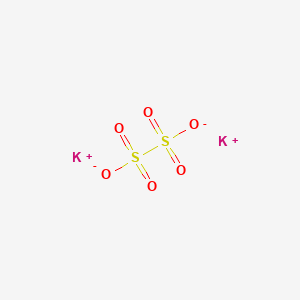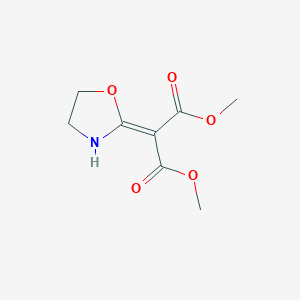
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate is a chemical compound that has been used extensively in scientific research due to its unique properties and potential applications in various fields. The compound is a type of N-heterocyclic carbene (NHC) that has been synthesized through various methods and has been found to exhibit interesting biological and chemical properties. In
Mécanisme D'action
The mechanism of action of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate is not fully understood, but it is believed to act as a strong nucleophile due to the presence of the carbene center. The compound has been found to be highly reactive and can form stable complexes with various metals, which can be used in various chemical reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate are not fully understood, but it has been found to exhibit interesting properties that could potentially be used in various applications. The compound has been found to be highly reactive and can form stable complexes with various metals, which could be used in various chemical reactions. It has also been found to have potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dimethyl (1,3-oxazolidin-2-ylidene)propanedioate in lab experiments include its ability to act as a strong nucleophile and form stable complexes with various metals, which can be used in various chemical reactions. However, the compound is highly reactive and can be difficult to work with, which could limit its use in certain applications.
Orientations Futures
There are many future directions for the use of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate in various applications. Some potential areas of research include the development of new catalysts for various chemical reactions, the use of the compound as a drug delivery system, and the investigation of its potential use in various biological applications. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
Méthodes De Synthèse
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate can be synthesized through various methods, including the reaction of dimethyl malonate with imidazole or by the reaction of dimethyl malonate with 1,3-dibromo-2-propanol in the presence of potassium carbonate. The reaction typically involves the formation of an N-heterocyclic carbene intermediate, which can then be converted into the final product through various methods, including acid-catalyzed hydrolysis.
Applications De Recherche Scientifique
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate has been used in various scientific research applications due to its unique properties and potential applications in various fields. The compound has been found to exhibit interesting biological and chemical properties, including its ability to act as a catalyst in various reactions, its ability to form stable complexes with various metals, and its potential use as a drug delivery system.
Propriétés
Numéro CAS |
919290-12-3 |
|---|---|
Nom du produit |
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate |
Formule moléculaire |
C8H11NO5 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
dimethyl 2-(1,3-oxazolidin-2-ylidene)propanedioate |
InChI |
InChI=1S/C8H11NO5/c1-12-7(10)5(8(11)13-2)6-9-3-4-14-6/h9H,3-4H2,1-2H3 |
Clé InChI |
NQAUUWBDALDZKN-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1NCCO1)C(=O)OC |
SMILES canonique |
COC(=O)C(=C1NCCO1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




